4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
CAS No.: 62225-35-8
Cat. No.: VC15922634
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran - 62225-35-8](/images/structure/VC15922634.png)
Specification
CAS No. | 62225-35-8 |
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Molecular Formula | C19H16O |
Molecular Weight | 260.3 g/mol |
IUPAC Name | 4-methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran |
Standard InChI | InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)20-18-12-15-9-5-6-10-16(15)19(13)18/h2-11,13H,12H2,1H3 |
Standard InChI Key | SDXPTWKZXYHOSI-UHFFFAOYSA-N |
Canonical SMILES | CC1C=C(OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic system comprising a dihydroindeno[2,1-b]pyran core with methyl and phenyl substituents at positions 4 and 2, respectively. X-ray crystallography of analogous structures reveals a puckered conformation where the pyran oxygen adopts an axial orientation relative to the indene moiety . Key bond lengths include:
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C4-O: 1.434 Å (pyran ether linkage)
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C2-Cphenyl: 1.489 Å (sp³ hybridization)
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data from related compounds show diagnostic signals:
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¹H NMR (CDCl₃):
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¹³C NMR:
Synthesis and Reaction Pathways
Catalytic Annulation Methodology
A optimized preparation involves palladium/copper-cocatalyzed dehydrogenative [4+2] annulation:
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Charge 2-methyl-1,3-cyclopentanedione (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (50 mol%) in toluene
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Add pivalic acid (1.0 equiv) as proton shuttle
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React at 120°C under air for 12 hours
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Purify via silica chromatography (hexane/EtOAc 5:1)
Key mechanistic steps:
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Pd-mediated C-H activation of cyclopentanedione
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Olefin insertion forming metallocycle intermediate
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Reductive elimination constructing pyran ring
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Cu-mediated oxidative regeneration of Pd(0)
This method achieves 76% yield in gram-scale reactions, demonstrating scalability .
Physicochemical Profile
Computed and experimental properties reveal:
Property | Value | Method/Source |
---|---|---|
Molecular weight | 260.3 g/mol | HRMS |
XLogP3 | 4.3 | Computational |
Topological PSA | 9.2 Ų | Cactvs 3.4.8 |
Rotatable bonds | 1 | PubChem |
Heavy atom count | 20 | PubChem |
The low polar surface area and moderate logP suggest membrane permeability, hinting at potential bioavailability if derivatized .
Structural Analogues and Comparative Analysis
Comparison with related indenopyrans highlights substituent effects:
Compound | Substituents | Molecular Weight | XLogP3 |
---|---|---|---|
2,4-Diphenyl variant | 2,4-Ph | 322.40 g/mol | 5.81 |
2-Methyl-4-phenyl | 2-Me,4-Ph | 260.33 g/mol | 4.3 |
4-Methyl-2-(3,4-dimethylphenyl) | 4-Me,2-(3,4-diMePh) | 314.36 g/mol | 5.2 |
Phenyl groups at position 2 increase aromatic stacking potential, while methyl substituents enhance metabolic stability .
Research Applications and Future Directions
Pharmaceutical Intermediates
The indenopyran scaffold shows structural homology to:
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Antiviral agents: HIV protease inhibitors with fused oxygen heterocycles
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Kinase inhibitors: ATP-binding site targeting motifs
Catalytic Applications
The rigid structure serves as:
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